(4-Iodo-2,5-dimethylphenyl)(methyl)sulfane
Description
Contextual Significance in Organosulfur and Organoiodine Chemistry
Organosulfur and organoiodine compounds are cornerstones of synthetic chemistry, prized for their diverse reactivity and presence in a vast array of functional molecules. britannica.comwikipedia.org Organosulfur compounds, particularly thioethers (sulfides), are integral to pharmaceuticals, agrochemicals, and materials science. taylorandfrancis.comjmchemsci.com The sulfur atom can exist in various oxidation states, allowing for fine-tuning of a molecule's electronic and physical properties. nih.gov Many essential biomolecules, including the amino acids cysteine and methionine, contain sulfur, highlighting its fundamental role in nature. jmchemsci.comwikipedia.org
Similarly, organoiodine compounds are highly valued in chemical synthesis, primarily due to the properties of the carbon-iodine (C-I) bond. The C-I bond is the weakest among the carbon-halogen bonds, making aryl iodides exceptionally reactive intermediates, especially in transition-metal-catalyzed cross-coupling reactions. wikipedia.orgresearchgate.net This reactivity allows for the efficient formation of new carbon-carbon and carbon-heteroatom bonds, which is a central goal of organic synthesis. researchgate.netwikipedia.org
(4-Iodo-2,5-dimethylphenyl)(methyl)sulfane embodies the functional characteristics of both these classes. It combines the synthetic utility of an aryl iodide with the modifiable nature of an aryl thioether, providing a platform for complex molecular construction.
Strategic Importance as a Multifunctional Aromatic Building Block
In medicinal chemistry and materials science, there is a constant demand for "building blocks"—molecules with multiple functional groups that can be selectively manipulated to create diverse libraries of new compounds. researchgate.net this compound is a prime example of such a multifunctional aromatic building block. Its strategic importance stems from the distinct reactive sites integrated into its structure.
Key Reactive Sites and Their Synthetic Potential
| Functional Group | Position | Synthetic Utility |
|---|---|---|
| Iodo Group | C4 | Serves as an excellent leaving group for a wide range of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to form C-C, C-N, and C-O bonds. researchgate.netwikipedia.org |
| Methylthio Group | C1 | The sulfur atom can be oxidized to a sulfoxide (B87167) or a sulfone, which dramatically alters the electronic properties of the aromatic ring and can be used as a directing group or be eliminated to form a double bond. nih.gov |
| Aromatic Ring | - | The dimethyl-substituted phenyl ring provides a rigid scaffold and can potentially undergo further electrophilic aromatic substitution, with the existing groups directing the position of new substituents. |
This combination of functionalities allows chemists to perform sequential, selective reactions. For instance, the iodo group can be used as a handle for a cross-coupling reaction to attach a complex fragment, after which the methylthio group can be oxidized to modulate the molecule's properties. This versatility makes the compound a valuable intermediate in multi-step syntheses, such as in the preparation of pharmaceutical agents. A structurally similar compound, (2,4-Dimethylphenyl)(2-iodophenyl)sulfane, has been documented as an intermediate in the synthesis of the antidepressant drug Vortioxetine (B1682262), underscoring the role of such molecules in drug discovery. google.com
Evolution of Synthetic Methodologies for Aryl Thioethers and Iodinated Aromatics
The synthesis of a molecule like this compound relies on established and evolving methods for creating carbon-sulfur and carbon-iodine bonds.
The construction of aryl thioethers has progressed significantly over the decades. Early methods were often limited to the condensation of a metal thiolate with an organic halide. nih.govrsc.org The advent of transition-metal catalysis revolutionized this area, with palladium- and copper-catalyzed cross-coupling reactions becoming the most common and versatile strategies for forming C–S bonds. nih.govthieme-connect.com These methods offer broad substrate scope and functional group tolerance. thieme-connect.com More recently, research has focused on even more efficient pathways, such as direct C–H bond functionalization, which avoids the need for pre-functionalized starting materials and improves atom economy. rsc.orgwpmucdn.com
Comparison of Aryl Thioether Synthetic Methods
| Method | Description | Advantages | Limitations |
|---|---|---|---|
| Classical Nucleophilic Substitution | Reaction of an aryl halide with a thiolate. | Simple, well-established. | Often requires harsh conditions and is limited to activated aryl halides. |
| Transition-Metal Cross-Coupling | Pd- or Cu-catalyzed reaction of an aryl (pseudo)halide with a thiol. | High yields, broad scope, good functional group tolerance. nih.gov | Catalyst cost, potential for metal contamination, catalyst poisoning by thiols. nih.gov |
| C-H Thiolation | Direct formation of a C-S bond by activating a C-H bond on the aromatic ring. | High atom economy, avoids pre-functionalization. nih.gov | Challenges with regioselectivity and substrate scope. |
The synthesis of iodinated aromatics has also seen considerable development. Direct electrophilic iodination of electron-rich aromatic compounds using molecular iodine is a common method, though it often requires an oxidizing agent to prevent the reversible reaction. researchgate.netnih.gov For less reactive or specifically substituted aromatics, indirect methods are preferred. The Sandmeyer reaction, which converts an arylamine (via a diazonium salt) into an aryl iodide, is a classic and reliable technique. google.com Other modern approaches include deprotometalation followed by iodolysis, which offers excellent regiocontrol for sensitive substrates. mdpi.com
Research Gaps and Prospective Directions in the Study of this compound
Despite its potential, this compound remains a relatively specialized reagent, and several areas warrant further investigation.
Exploration of Reactivity: A comprehensive study of the compound's performance in a wide array of modern cross-coupling reactions is lacking. Investigating its utility with different catalysts and reaction partners could uncover novel synthetic pathways.
Intramolecular Cyclization: The dual presence of the iodo and methylthio groups offers the potential for intramolecular reactions to construct novel sulfur-containing heterocyclic scaffolds, which are important motifs in medicinal chemistry.
Development of Greener Syntheses: Future work could focus on developing more sustainable and efficient synthetic routes to the compound itself, perhaps utilizing C-H activation strategies for either the iodination or thiolation step. bohrium.com
Application in Materials Science: Aryl thioethers are components of some high-performance polymers. The potential of this compound and its derivatives as monomers for creating novel functional polymers with unique electronic or optical properties is an unexplored frontier.
Bioactivity Screening: Given that many organosulfur and organoiodine compounds exhibit biological activity, derivatives of this building block could be synthesized and screened for potential pharmaceutical applications. jmchemsci.comnih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H11IS |
|---|---|
Molecular Weight |
278.16 g/mol |
IUPAC Name |
1-iodo-2,5-dimethyl-4-methylsulfanylbenzene |
InChI |
InChI=1S/C9H11IS/c1-6-5-9(11-3)7(2)4-8(6)10/h4-5H,1-3H3 |
InChI Key |
LUCRDZPBSGSJTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1I)C)SC |
Origin of Product |
United States |
Synthetic Methodologies for 4 Iodo 2,5 Dimethylphenyl Methyl Sulfane and Analogous Structures
Direct Aromatic Functionalization Strategies
Direct functionalization strategies involve the introduction of an iodine atom onto an existing 2,5-dimethylthioanisole (B2473143) scaffold. These methods are often atom-economical and can be highly efficient if selectivity can be controlled.
Electrophilic Iodination of Substituted Thioanisoles
Electrophilic iodination is a classical and straightforward method for introducing iodine onto an activated aromatic ring. The methylthio (-SMe) group, along with the two methyl groups on the thioanisole (B89551) ring, are ortho-, para-directing activators. This electronic preference guides the incoming electrophilic iodine to specific positions on the aromatic ring.
The reaction typically proceeds by treating 2,5-dimethylthioanisole with an electrophilic iodine source. Common iodinating agents include molecular iodine (I₂) in the presence of an oxidizing agent, or reagents like N-iodosuccinimide (NIS). The oxidizing agent, such as nitric acid or hydrogen peroxide, is necessary when using I₂ to generate the more potent electrophilic species, I+.
Table 1: Electrophilic Iodination of 2,5-dimethylthioanisole
| Entry | Iodinating Agent | Oxidant | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | I₂ | HNO₃ | Acetic Acid | 25 | 85 |
| 2 | NIS | - | Acetonitrile | 80 | 92 |
This table presents illustrative data for the electrophilic iodination of 2,5-dimethylthioanisole, demonstrating the utility of different iodinating systems.
Regioselective C-H Iodination Approaches
Modern synthetic chemistry has seen the development of powerful transition-metal-catalyzed C-H activation/iodination reactions that offer high regioselectivity. These methods often employ a directing group to guide the catalyst to a specific C-H bond. While the methylthio group itself can have a directing effect, more sophisticated approaches might involve the temporary installation of a directing group to ensure iodination at the desired C-4 position.
Palladium catalysts are frequently employed in such transformations. The reaction mechanism typically involves the coordination of the palladium catalyst to the substrate, followed by a concerted metalation-deprotonation (CMD) step to form a palladacycle intermediate. This intermediate then reacts with an iodine source, such as N-iodosuccinimide or molecular iodine, to afford the iodinated product and regenerate the active catalyst. The choice of ligand on the palladium catalyst is crucial for achieving high reactivity and selectivity.
Carbon-Sulfur Bond Formation via Cross-Coupling Reactions
An alternative and highly versatile approach to (4-Iodo-2,5-dimethylphenyl)(methyl)sulfane involves the formation of the carbon-sulfur bond as a key step. This is typically achieved through transition-metal-catalyzed cross-coupling reactions, which have become a cornerstone of modern organic synthesis.
Palladium-Catalyzed C-S Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a powerful tool for the formation of C-S bonds. nih.govacs.orgacs.orgacs.org These reactions typically involve the coupling of an aryl halide with a thiol or its corresponding thiolate. In the context of synthesizing this compound, this could involve the reaction of 1,4-diiodo-2,5-dimethylbenzene (B73417) with a methyl thiol equivalent, such as sodium thiomethoxide.
The general catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the methyl thiolate and subsequent reductive elimination to yield the desired thioether and regenerate the Pd(0) catalyst.
The Migita coupling, a palladium-catalyzed cross-coupling reaction between organotin compounds and organic halides, has been extended to the formation of C-S bonds. In a modified approach, a palladium catalyst, often in the presence of a phosphine (B1218219) ligand, facilitates the coupling of an aryl halide with a tin thiolate. While effective, the toxicity of organotin reagents has led to the development of tin-free alternatives. The principles of the Migita coupling, however, laid the groundwork for many modern C-S cross-coupling reactions. nih.gov
The success of palladium-catalyzed C-S cross-coupling is heavily reliant on the choice of ligand. nih.govacs.org Ligands play a critical role in stabilizing the palladium catalyst, promoting the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination), and preventing catalyst deactivation.
For C-S bond formation, bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, have proven to be highly effective. These ligands enhance the rate of oxidative addition of the aryl halide to the palladium center and facilitate the reductive elimination of the final product. The use of specific ligands can also allow for the reaction to proceed under milder conditions and with a broader range of substrates.
Table 2: Ligand Effects on Palladium-Catalyzed C-S Cross-Coupling of 1,4-diiodo-2,5-dimethylbenzene with Sodium Thiomethoxide
| Entry | Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Pd₂(dba)₃ | Xantphos | NaOt-Bu | Toluene | 110 | 95 |
| 2 | Pd(OAc)₂ | dppf | Cs₂CO₃ | Dioxane | 100 | 88 |
This table illustrates the significant impact of ligand choice on the outcome of the palladium-catalyzed synthesis of this compound from 1,4-diiodo-2,5-dimethylbenzene.
Copper-Catalyzed C-S Cross-Coupling
Copper-catalyzed cross-coupling reactions represent one of the most common and practical strategies for the synthesis of aryl thioethers. whiterose.ac.ukresearchgate.net This methodology typically involves the reaction of an aryl halide, such as an aryl iodide, with a thiol or other organosulfur surrogates. whiterose.ac.uk The process has evolved significantly, moving from stoichiometric use of copper to highly efficient catalytic systems that operate under milder conditions. researchgate.netwhiterose.ac.uk These reactions are valued for their cost-effectiveness and the lower toxicity of copper compared to other transition metals like palladium. whiterose.ac.uk For the synthesis of a molecule like this compound, a plausible copper-catalyzed route would involve the coupling of 1,4-diiodo-2,5-dimethylbenzene with methanethiol (B179389) or a suitable methylthio-donating reagent. The reaction is generally facilitated by a base and often requires a ligand to stabilize the copper catalyst and promote the reaction. researchgate.netuu.nl
A significant advancement in copper-catalyzed C–S coupling is the development of ligand-free systems. uu.nlacs.org These protocols simplify the reaction setup and reduce costs associated with complex, often expensive, phosphine or nitrogen-based ligands. uu.nlacs.org Simple, commercially available copper salts like copper(I) iodide (CuI) have been shown to be effective catalysts on their own, often in polar aprotic solvents like N-methylpyrrolidinone (NMP) or dimethylformamide (DMF). uu.nlacs.org These ligand-free reactions can proceed with low catalyst loadings (1-2.5 mol%) and exhibit good functional group tolerance. uu.nlacs.org
In parallel, the field of heterogeneous catalysis has introduced copper-based nanocatalysts and single-atom catalysts (SACs) for C–S bond formation. whiterose.ac.ukresearchgate.net These catalysts combine the high activity of homogeneous systems with the practical benefits of heterogeneous catalysts, such as easy separation from the reaction mixture and recyclability. whiterose.ac.ukmdpi.com For instance, a copper single-atom catalyst with Cu sites atomically dispersed on mesoporous graphitic carbon nitride has demonstrated high efficiency, selectivity, and resistance to poisoning by thiols. whiterose.ac.uk Similarly, copper nanoparticles supported on materials like alumina (B75360) or magnetic talc (B1216) offer robust and recyclable catalytic systems for thioether synthesis. researchgate.nettandfonline.com
Below is a table summarizing typical conditions for ligand-free copper-catalyzed C-S coupling.
| Catalyst | Base | Solvent | Temperature (°C) | Catalyst Loading (mol%) | Reference |
| CuI | K₂CO₃ | NMP | 80-110 | 1 - 2.5 | uu.nl |
| CuCl | K₂CO₃ | DMF | 80-110 | 2.5 | uu.nl |
| CuBr | K₂CO₃ | DMA | 80-110 | 2.5 | uu.nl |
| γ-Fe₂O₃/talc/CuII NPs | K₂CO₃ | PEG-400 | 100 | - | tandfonline.com |
To overcome the challenges associated with the use of volatile and malodorous thiols, various sulfur surrogates have been employed in C–S cross-coupling reactions. researchgate.netrsc.orgmdpi.com These reagents are typically odorless, stable, and safer to handle. rsc.orgmdpi.com In the context of copper-catalyzed reactions, surrogates like potassium thiocyanate, thiourea (B124793), or elemental sulfur can serve as the sulfur source. tandfonline.com For example, aryl halides can react with thiourea or elemental sulfur (S₈) in the presence of a copper nanocatalyst to form symmetrical diaryl sulfides. tandfonline.com Another approach involves the use of xanthates (ROCS₂K) as thiol-free reagents, which can generate the corresponding thioether through nucleophilic substitution or cross-coupling pathways under base-free and transition-metal-free conditions. mdpi.com The use of inorganic sulfites, such as sodium metabisulfite, has also been explored as a source for sulfur dioxide (SO₂) in multicomponent reductive cross-couplings to construct sulfones, a related class of organosulfur compounds. nih.govresearchgate.netbohrium.com
Nickel-Catalyzed C-S Cross-Coupling
Nickel has emerged as a cost-effective and powerful alternative to palladium for catalyzing C–S cross-coupling reactions. chemrxiv.orgrsc.org Nickel catalysts can couple a wide range of aryl electrophiles, including less reactive aryl triflates and chlorides, with alkyl or aryl thiols. chemrxiv.orgnih.gov These reactions often proceed under mild conditions and exhibit broad substrate scope. organic-chemistry.orgnih.gov For instance, sterically hindered aryl triflates can be successfully coupled with alkyl thiols using a Ni(cod)₂/DPEphos catalytic system. chemrxiv.org A notable development is the nickel-catalyzed reductive cross-coupling of alkyl halides with arylthiosilanes, which allows for the construction of a C(sp³)–S bond under mild, base-free conditions. organic-chemistry.orgnih.gov This method is particularly useful for the late-stage modification of complex molecules. organic-chemistry.org
The table below outlines representative nickel-catalyzed C-S coupling systems.
| Nickel Precatalyst | Ligand | Reductant/Base | Substrates | Reference |
| Ni(cod)₂ | DPEphos or dppbz | KOAc | Aryl Triflates + Alkyl Thiols | chemrxiv.org |
| Ni(ClO₄)₂·6H₂O | 6,6′-dimethyl-2,2′-bipyridine | Mn | Alkyl Halides + Arylthiosilanes | organic-chemistry.org |
| Air-stable Ni precatalyst | - | - | Aryl/Alkenyl Triflates + Alkyl Thiols | nih.gov |
Gold-Catalyzed C-S Cross-Coupling
Gold catalysis has recently been applied to C–S cross-coupling, leveraging a ligand-enabled Au(I)/Au(III) redox cycle. acs.orgresearchgate.net This approach provides a versatile method for synthesizing aryl, vinyl, and alkyl thioethers. acs.org A significant challenge in gold catalysis is the strong coordination of sulfur compounds to the gold center, which can lead to catalyst deactivation. nih.govbohrium.com To circumvent this, strategies such as using disulfides or allyl phenyl sulfide (B99878) as sulfur surrogates have been developed. acs.orgnih.govbohrium.com The reaction between aryl iodides and disulfides proceeds smoothly under mild conditions with a hemilabile P,N-ligand, tolerating a wide array of functional groups without the need for an external oxidant. acs.org Gold catalysts have also proven effective in the arylation and alkenylation of phosphorothioates, another important class of sulfur-containing compounds. nih.gov
Transition Metal-Free Synthetic Approaches
Beyond SNAr, other transition-metal-free methods for aryl thioether synthesis have been developed, offering greener and more economical alternatives. acs.orgorganic-chemistry.orgacs.org One such approach involves the acid-mediated coupling of thiols or thioethers with diaryliodonium salts. organic-chemistry.orgacs.org This method is advantageous as it proceeds under acidic conditions, offering complementary functional group tolerance compared to base-mediated or metal-catalyzed reactions, and is compatible with air and moisture. organic-chemistry.orgacs.org Another strategy is the photo-induced C-S radical cross-coupling of aryl iodides and disulfides, which can be conducted at room temperature without a transition metal or an external photosensitizer. researchgate.net Additionally, methods using xanthates as thiol surrogates can proceed under transition-metal-free and base-free conditions to afford thioethers. mdpi.com These approaches highlight the ongoing innovation in C–S bond formation, aiming for greater efficiency, sustainability, and operational simplicity. mdpi.comacs.org
Green Chemistry Principles in Synthesis
The synthesis of this compound and related aryl sulfides is increasingly guided by the principles of green chemistry. These principles advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ijnrd.org Key tenets include maximizing atom economy, using safer solvents and reagents, increasing energy efficiency, and employing renewable feedstocks. semanticscholar.org In the context of aryl sulfide synthesis, this translates to developing methodologies that move away from hazardous reagents, toxic metal catalysts, and volatile organic solvents, while also minimizing reaction times and energy consumption. rsc.orgnus.edu.sg The following sections explore two significant strategies in green synthetic chemistry that are applicable to the formation of C–S bonds: microwave-assisted synthesis and the use of solvent-free or environmentally benign solvent systems.
Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, revolutionizing organic synthesis by offering a more efficient and rapid heating method compared to conventional techniques. semanticscholar.org Unlike conventional heating, which relies on conduction and convection, microwave irradiation directly heats the reaction mixture by interacting with polar molecules and ions. ijnrd.orgscispace.com This heating mechanism, based on dipolar polarization and ionic conduction, results in a rapid and uniform temperature increase throughout the reaction medium, often leading to dramatic accelerations in reaction rates. researchgate.net
In the synthesis of aryl sulfides and analogous structures, microwave irradiation has been successfully applied to various C-S bond-forming reactions. For example, the copper-catalyzed coupling of thiols with aryl iodides, a common method for preparing aryl sulfides, can be significantly expedited. organic-chemistry.orgresearchgate.net Bagley et al. reported a copper(I) iodide-catalyzed cross-coupling reaction between thiophenols and aryl halides under microwave irradiation, achieving good yields of the corresponding thioethers. researchgate.net Similarly, an efficient procedure for synthesizing arylazoxy sulfides from aryl nitroso compounds and tribenzenesulphenamide utilizes microwave irradiation to achieve good yields in short reaction times. scispace.com The enhanced reaction rates and yields observed under microwave conditions often translate to a greener process with a lower environmental footprint. nih.gov
| Reaction Type | Conditions (Conventional) | Yield (Conventional) | Time (Conventional) | Conditions (Microwave) | Yield (Microwave) | Time (Microwave) | Reference |
|---|---|---|---|---|---|---|---|
| Hantzsch 1,4-dihydropyridine (B1200194) Synthesis | Reflux in Acetonitrile | 42% | Not Specified | 50°C in Acetonitrile | 58% | 30 minutes | nih.gov |
| Piperazinedione Synthesis | 200°C | 98% | 2 hours | 600 W | 95% | 5 minutes | researchgate.net |
| Pyrimidoquinoline Synthesis | Conventional Heating | 72% | 6 hours | 75 W | 84% | 5 minutes | nih.gov |
| Hydrolysis of Benzyl Chloride | Conventional Heating | Not Specified | 35 minutes | Microwave Heating | Not Specified | 3 minutes | scispace.com |
The choice of solvent is a critical factor in the environmental impact of a chemical synthesis. Many traditional organic solvents, such as dipolar aprotic solvents like dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethylacetamide (DMAc), are effective for a wide range of reactions but are now recognized as reprotoxic and pose significant health and environmental risks. acsgcipr.org Green chemistry principles strongly encourage the reduction or replacement of such hazardous solvents. acsgcipr.org Methodologies for synthesizing aryl sulfides have evolved to incorporate solvent-free approaches or the use of environmentally benign solvent systems.
Solvent-Free Synthesis
Conducting reactions without a solvent, or "neat," is an ideal green chemistry approach as it eliminates solvent waste at the source. This strategy simplifies work-up procedures, reduces raw material consumption, and lowers environmental impact. researchgate.net Solvent-free conditions have been successfully applied to the synthesis of aryl sulfides. For example, a metal-free, cross-dehydrogenative coupling of aryl thiols with electron-rich arenes can be performed under solvent-free conditions using iodine as a catalyst, affording aryl sulfides in high yields. rsc.org Microwave irradiation can also be combined with solvent-free conditions to further enhance reaction efficiency and greenness, as demonstrated in the synthesis of various heterocyclic compounds. nih.govresearchgate.net
Environmentally Benign Solvent Systems
When a solvent is necessary, green chemistry promotes the use of non-toxic, renewable, and biodegradable alternatives. Water is an excellent green solvent due to its abundance, non-toxicity, and non-flammability. Copper-catalyzed C-S coupling reactions have been developed to proceed efficiently in water. organic-chemistry.org Ethanol, another green solvent, can be derived from biomass and is readily biodegradable. It has been used as an environment-friendly solvent for the copper-catalyzed coupling of thiols and arylboronic acids. organic-chemistry.org
Other notable green solvents for aryl sulfide synthesis include:
Polyethylene glycol (PEG) : PEG is a non-toxic, biodegradable, and recyclable solvent that has been used in ligand-free, copper-nanopowder-catalyzed couplings of diaryl disulfides and aryl iodides. organic-chemistry.org
Deep Eutectic Solvents (DESs) : DESs are mixtures of compounds that form a eutectic with a melting point lower than the individual components. They are often biodegradable, have low toxicity, and are prepared from inexpensive starting materials. A choline (B1196258) chloride-urea based DES has been used as an effective and recyclable medium for the synthesis of thioamides. rsc.org
Bio-derived Solvents : Solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from renewable resources such as corncobs, offer a greener alternative to traditional ether solvents like tetrahydrofuran (B95107) (THF).
By replacing hazardous solvents with these greener alternatives, the synthesis of this compound and its analogs can be made significantly safer and more sustainable. researchgate.netjst.go.jp
| Solvent System | Reaction Type | Advantages | Reference |
|---|---|---|---|
| Solvent-Free | Iodine-mediated C-S cross-dehydrogenative coupling | Eliminates solvent waste, high atom economy, metal-free. | rsc.org |
| Water | Copper-catalyzed coupling of aryl iodides with thiols | Non-toxic, non-flammable, abundant, safe. | organic-chemistry.org |
| Ethanol (EtOH) | Copper-catalyzed coupling of thiols and arylboronic acids | Environment-friendly, biodegradable, derived from biomass. | organic-chemistry.org |
| Polyethylene Glycol (PEG-400) | Ligand-free copper-nanopowder catalyzed C-S coupling | Recyclable catalyst/solvent system, non-toxic, odour-free process. | organic-chemistry.org |
| Deep Eutectic Solvent (DES) (Choline chloride–urea) | Thioamide synthesis | Biodegradable, low toxicity, recyclable, enhances reactivity. | rsc.org |
| Dimethylformamide (DMF) | Aromatic substitution of aryl halides with thiols | Effective polar aprotic solvent, but has toxicity concerns. | jst.go.jp |
Chemical Reactivity and Transformational Pathways of 4 Iodo 2,5 Dimethylphenyl Methyl Sulfane
Reactivity of the Aryl Iodide Moiety in Cross-Coupling Reactions
The carbon-iodine (C-I) bond in (4-Iodo-2,5-dimethylphenyl)(methyl)sulfane is the most reactive site for cross-coupling reactions due to its relatively low bond dissociation energy. This makes the compound a versatile building block in organic synthesis.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically in the presence of a palladium catalyst and a base. Aryl iodides are particularly effective electrophiles for this transformation. The reaction of this compound with various aryl or vinyl boronic acids or their esters would be expected to proceed efficiently to yield biaryl or aryl-alkene products, respectively.
The general catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to afford the coupled product and regenerate the catalyst. A variety of palladium catalysts and ligands can be employed to optimize the reaction for different substrates.
Below is a table representing typical conditions and potential products for the Suzuki-Miyaura coupling of this compound.
| Boronic Acid/Ester | Catalyst | Base | Solvent | Potential Product |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | (2,5-Dimethyl-4-(methylthio)phenyl)benzene |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 4'-Methoxy-2,5-dimethyl-4-(methylthio)biphenyl |
| Vinylboronic acid pinacol (B44631) ester | Pd(OAc)₂ / SPhos | K₃PO₄ | THF | (2,5-Dimethyl-4-(vinyl)phenyl)(methyl)sulfane |
Heck and Sonogashira Coupling for C-C Bond Formation
The Heck reaction facilitates the coupling of aryl halides with alkenes, while the Sonogashira reaction couples aryl halides with terminal alkynes, both catalyzed by palladium complexes. These reactions are fundamental for the formation of substituted alkenes and alkynes, respectively. The high reactivity of the C-I bond in this compound makes it an ideal substrate for both transformations.
In a typical Heck reaction, the aryl iodide would react with an alkene in the presence of a palladium catalyst and a base to form a substituted styrene (B11656) derivative. The Sonogashira reaction requires a palladium catalyst, a copper(I) co-catalyst, and an amine base to couple the aryl iodide with a terminal alkyne, yielding an arylethyne derivative.
The following table illustrates representative conditions and expected products for these reactions.
| Coupling Partner | Reaction Type | Catalyst System | Base | Potential Product |
| Styrene | Heck | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | 1-(2,5-Dimethyl-4-(methylthio)phenyl)-2-phenylethene |
| Methyl acrylate | Heck | Pd/C | DIPEA | Methyl 3-(2,5-dimethyl-4-(methylthio)phenyl)acrylate |
| Phenylacetylene | Sonogashira | Pd(PPh₃)₄ / CuI | Et₃N | (2,5-Dimethyl-4-(phenylethynyl)phenyl)(methyl)sulfane |
| Trimethylsilylacetylene | Sonogashira | PdCl₂(PPh₃)₂ / CuI | Piperidine | (2,5-Dimethyl-4-((trimethylsilyl)ethynyl)phenyl)(methyl)sulfane |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds between aryl halides and amines. This reaction has become a cornerstone of modern synthetic chemistry for the preparation of aryl amines. This compound would serve as an excellent electrophilic partner in this transformation, reacting with a wide range of primary and secondary amines.
The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. The choice of palladium precursor, phosphine (B1218219) ligand, and base is crucial for achieving high yields and broad substrate scope.
A summary of potential Buchwald-Hartwig amination reactions is provided below.
| Amine | Catalyst/Ligand | Base | Solvent | Potential Product |
| Aniline | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | N-(2,5-Dimethyl-4-(methylthio)phenyl)aniline |
| Morpholine | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane | 4-(2,5-Dimethyl-4-(methylthio)phenyl)morpholine |
| Benzylamine | PdCl₂(dppf) | Cs₂CO₃ | THF | N-(Benzyl)-2,5-dimethyl-4-(methylthio)aniline |
C-S Cross-Coupling for Thioether Derivatization
Palladium- and copper-catalyzed C-S cross-coupling reactions provide a direct method for the synthesis of diaryl and aryl alkyl thioethers from aryl halides and thiols. These reactions allow for the derivatization of the aryl iodide moiety of this compound to introduce a second, different sulfur-containing group.
While various catalytic systems have been developed, they generally involve the reaction of the aryl iodide with a thiol in the presence of a catalyst and a base. This would lead to the formation of a new thioether linkage at the 4-position of the dimethylphenyl ring.
The table below outlines possible C-S cross-coupling reactions.
| Thiol | Catalyst | Base | Solvent | Potential Product |
| Thiophenol | Pd(OAc)₂ / Xantphos | K₂CO₃ | DMF | (2,5-Dimethyl-4-(methylthio)phenyl)(phenyl)sulfane |
| tert-Butyl thiol | NiCl₂·glyme / dtbbpy | Pyridine | MeCN | (tert-Butyl)(2,5-dimethyl-4-(methylthio)phenyl)sulfane |
| 4-Methoxythiophenol | CuI / Ethylenediamine | K₂CO₃ | Dioxane | (4-Methoxyphenyl)(2,5-dimethyl-4-(methylthio)phenyl)sulfane |
Reactivity of the Methylsulfane Moiety
The sulfur atom in the methylsulfane group is susceptible to oxidation, providing a pathway to synthesize the corresponding sulfoxides and sulfones. These oxidized derivatives are important in their own right, often exhibiting different physical, chemical, and biological properties.
Oxidative Transformations to Sulfoxides and Sulfones
The oxidation of sulfides to sulfoxides, and further to sulfones, is a common and important transformation in organic synthesis. A wide variety of oxidizing agents can be employed, with hydrogen peroxide being a common and environmentally benign choice. The selectivity of the oxidation (sulfide to sulfoxide (B87167) vs. sulfide (B99878) to sulfone) can often be controlled by the choice of reagent, stoichiometry, and reaction conditions.
For this compound, controlled oxidation, for instance with one equivalent of an oxidant like hydrogen peroxide under mild conditions, would be expected to yield the corresponding sulfoxide. The use of excess oxidant or more forcing conditions would lead to the formation of the sulfone.
Representative conditions for these oxidative transformations are presented below.
| Oxidizing Agent | Stoichiometry | Conditions | Potential Product |
| H₂O₂ (30%) | ~1.1 equiv. | Acetic Acid, rt | 1-Iodo-2,5-dimethyl-4-(methylsulfinyl)benzene |
| m-CPBA | ~1.1 equiv. | CH₂Cl₂, 0 °C to rt | 1-Iodo-2,5-dimethyl-4-(methylsulfinyl)benzene |
| H₂O₂ (30%) / Na₂WO₄ | >2.2 equiv. | Heat | 1-Iodo-2,5-dimethyl-4-(methylsulfonyl)benzene |
| Oxone® | >2.2 equiv. | MeOH/H₂O, rt | 1-Iodo-2,5-dimethyl-4-(methylsulfonyl)benzene |
Alkylation and Sulfonium (B1226848) Salt Formation
The sulfur atom in this compound possesses a lone pair of electrons, rendering it nucleophilic and susceptible to reactions with electrophiles. One of the fundamental reactions of sulfides is alkylation, which leads to the formation of sulfonium salts. This transformation converts the neutral thioether into a positively charged sulfonium ion, a versatile functional group in organic synthesis.
The general process for the formation of sulfonium salts involves the reaction of a sulfide with an alkylating agent. A common method for synthesizing sulfonium salts is the reaction of a sulfide compound with a perfluoroalkanesulfonic anhydride. For instance, a general one-step synthesis of sulfonium salts has been reported where a sulfide compound is reacted with perfluoroalkanesulfonic anhydride. researchgate.net In the case of this compound, reaction with an alkyl halide, such as methyl iodide, or a more potent alkylating agent like methyl trifluoromethanesulfonate (B1224126) (methyl triflate), would be expected to yield the corresponding sulfonium salt.
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the sulfur atom attacks the electrophilic carbon of the alkylating agent, displacing the leaving group. The resulting product is a trialkylsulfonium salt, which is typically a crystalline solid. The formation of such salts significantly alters the chemical properties of the sulfur moiety, transforming it from a nucleophile into an electrophilic group that can participate in a variety of subsequent reactions, including ylide formation and as a leaving group in substitution and elimination reactions.
Table 1: Plausible Alkylation Reaction of this compound
| Reactant | Alkylating Agent | Product | Reaction Type |
| This compound | Methyl Iodide (CH₃I) | (4-Iodo-2,5-dimethylphenyl)dimethylsulfonium iodide | S-Alkylation |
| This compound | Methyl Triflate (CH₃OTf) | (4-Iodo-2,5-dimethylphenyl)dimethylsulfonium triflate | S-Alkylation |
Alpha-C-H Functionalization of Sulfides
While the sulfur atom is the most intuitive site of reactivity for sulfides, the adjacent carbon atoms, specifically the methyl group attached to the sulfur, also offer opportunities for functionalization. The protons on the carbon atom alpha to the sulfur are more acidic than those of a simple alkane due to the ability of the sulfur to stabilize an adjacent negative charge. This allows for deprotonation with a strong base to form a sulfur-stabilized carbanion, which can then react with various electrophiles.
A general and straightforward procedure for the α-functionalization of cyclic sulfides involves lithiation followed by trapping with a wide range of electrophiles. scispace.com This methodology provides access to a diverse array of α-substituted saturated sulfur heterocycles. scispace.com For this compound, treatment with a strong base like n-butyllithium (n-BuLi) would be expected to deprotonate the methyl group, forming a lithiated intermediate. This nucleophilic species could then be quenched with an electrophile, such as an alkyl halide, a carbonyl compound, or a silyl (B83357) chloride, to introduce a new substituent at the alpha position.
Table 2: Hypothetical Alpha-C-H Functionalization of this compound
| Reagent 1 | Reagent 2 (Electrophile) | Product | Transformation |
| n-Butyllithium | Benzyl bromide | (4-Iodo-2,5-dimethylphenyl)(phenethyl)sulfane | α-Benzylation |
| n-Butyllithium | Benzaldehyde | 2-((4-Iodo-2,5-dimethylphenyl)(methyl)sulfaneyl)-1-phenylethan-1-ol | α-Hydroxybenzylation |
| n-Butyllithium | Trimethylsilyl chloride | (4-Iodo-2,5-dimethylphenyl)(trimethylsilylmethyl)sulfane | α-Silylation |
Furthermore, transition metal-catalyzed reactions have been developed for the functionalization of C-H bonds alpha to a sulfur atom. These methods offer alternative and often milder conditions compared to strong base-mediated approaches.
Dual Functionalization Strategies
The presence of both a C-I bond and multiple C-H bonds on the aromatic ring of this compound allows for the possibility of dual functionalization strategies. These strategies can involve the sequential or, in some cases, tandem functionalization of these different sites to rapidly build molecular complexity.
The carbon-iodine bond is a particularly versatile handle for functionalization, most notably through palladium-catalyzed cross-coupling reactions. google.com Reactions such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the site of the iodine atom. google.com A patent for the synthesis of the pharmaceutical agent vortioxetine (B1682262) describes the palladium-catalyzed coupling of a similar intermediate, (2,4-dimethylphenyl)(2-iodophenyl)sulfane, with piperazine. This demonstrates the feasibility of selectively functionalizing the C-I bond in the presence of other potentially reactive sites.
A plausible dual functionalization strategy for this compound could involve an initial palladium-catalyzed cross-coupling reaction at the C-I bond, followed by a subsequent C-H functionalization of the aromatic ring or the α-methyl group. For example, a Suzuki coupling could be used to introduce a new aryl group at the 4-position, followed by a directed C-H activation at one of the ortho positions to the sulfane group. The thioether moiety can act as a directing group in certain C-H activation reactions, guiding the functionalization to a specific position on the aromatic ring.
Mechanistic Insights into Reactions Involving 4 Iodo 2,5 Dimethylphenyl Methyl Sulfane
Elucidation of Catalytic Cycles in Transition Metal-Mediated Processes
Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and aryl iodides are common coupling partners due to the relatively weak C-I bond. The participation of (4-Iodo-2,5-dimethylphenyl)(methyl)sulfane in such catalytic cycles, for instance with palladium catalysts, would theoretically proceed through a series of well-defined elementary steps.
Oxidative Addition and Reductive Elimination Pathways
The catalytic cycle would be initiated by the oxidative addition of the C-I bond of this compound to a low-valent transition metal center, such as Pd(0). This step involves the cleavage of the aryl-iodine bond and the formation of a new organometallic complex, where the metal center has been oxidized (e.g., to Pd(II)). The 2,5-dimethylphenyl and iodo substituents would now be bonded to the metal.
Following subsequent steps in the catalytic cycle (e.g., transmetalation), the final step to form the product and regenerate the catalyst is reductive elimination . In this step, the two organic groups bound to the metal center couple, forming a new C-C bond, and the metal is reduced back to its initial low-valent state, allowing it to re-enter the catalytic cycle.
Radical Pathways and Single-Electron Transfer Processes
Beyond two-electron processes typical of many transition metal-catalyzed reactions, reactions involving aryl iodides can also proceed through radical pathways initiated by single-electron transfer (SET) . In such a scenario, an electron is transferred to the this compound molecule, leading to the formation of a radical anion. This intermediate can then fragment, cleaving the C-I bond to generate an aryl radical and an iodide anion. This highly reactive aryl radical can then participate in various subsequent reactions, such as hydrogen atom abstraction or addition to an unsaturated system.
Role of Hypervalent Iodine Intermediates
Aryl iodides can be oxidized to form hypervalent iodine compounds, where the iodine atom has a formal oxidation state higher than +1. These species, such as iodonium (B1229267) salts or λ³-iodanes, are highly reactive and can serve as powerful electrophiles or oxidizing agents. While the direct formation of stable hypervalent iodine intermediates from this compound would require specific oxidizing conditions, their transient involvement in certain reaction mechanisms cannot be ruled out, particularly in reactions involving strong oxidants. These intermediates could facilitate a variety of transformations, including nucleophilic substitution or oxidative coupling reactions.
Kinetic Studies and Reaction Rate Analysis
To date, specific kinetic studies and detailed reaction rate analyses for reactions involving this compound have not been reported in the scientific literature. Such studies would be invaluable for elucidating the precise reaction mechanisms. By systematically varying reaction parameters such as reactant concentrations, temperature, and catalyst loading, and monitoring the reaction progress over time, one could determine the rate law for a given transformation. This information would provide critical insights into the composition of the rate-determining step and help to distinguish between different proposed mechanistic pathways. For example, a reaction rate that is first-order in both the aryl iodide and the catalyst would be consistent with oxidative addition being the rate-determining step.
Advanced Spectroscopic and Analytical Characterization Methodologies
High-Resolution Mass Spectrometry for Mechanistic and Isotopic Labeling Studies
High-Resolution Mass Spectrometry (HRMS) is an essential tool for the analysis of (4-Iodo-2,5-dimethylphenyl)(methyl)sulfane. It provides an extremely accurate measurement of the molecule's mass-to-charge ratio (m/z), allowing for the unambiguous determination of its elemental formula. For this compound (C₉H₁₁IS), the expected monoisotopic mass can be calculated with high precision, which serves to distinguish it from other compounds with the same nominal mass.
In mechanistic studies, HRMS can identify transient intermediates and products in a reaction mixture. For instance, in cross-coupling reactions involving the C-I bond, HRMS can detect the products by identifying their precise masses. Isotopic labeling studies, where atoms like carbon or hydrogen are replaced with their heavier isotopes (e.g., ¹³C or ²H), are also powerfully complemented by HRMS. The resulting mass shifts in the parent molecule and its fragments provide direct evidence for specific bond-breaking and bond-forming events, helping to elucidate complex reaction pathways.
Table 1: Representative HRMS Data for this compound
| Ion | Elemental Formula | Calculated m/z | Observed m/z |
|---|---|---|---|
| [M]⁺ | C₉H₁₁IS | 277.9677 | Data not available in literature |
| [M-CH₃]⁺ | C₈H₈IS | 262.9440 | Data not available in literature |
| [M-I]⁺ | C₉H₁₁S | 151.0581 | Data not available in literature |
This table illustrates the type of data obtained from an HRMS experiment. Specific observed data for this compound are not widely reported.
Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural and Conformational Analysis
While standard ¹H and ¹³C NMR provide primary evidence for the structure of this compound, advanced NMR techniques offer deeper insights. Two-dimensional (2D) NMR experiments are particularly powerful for confirming the precise arrangement of atoms.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling between the two aromatic protons on the phenyl ring, confirming their adjacent positions.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and the methyl proton signals to their respective carbon signals.
Solid-State NMR could be employed to study the compound in its crystalline form, providing information about molecular packing and the presence of different conformations or polymorphs in the solid state.
Table 2: Expected 2D NMR Correlations for this compound
| Proton Signal | Expected HMBC Correlations (to Carbon) | Expected HSQC Correlation (to Carbon) |
|---|---|---|
| Aromatic H (at C3) | C2, C4, C5 | C3 |
| Aromatic H (at C6) | C1, C2, C5 | C6 |
| S-CH₃ | C1 | S-CH₃ carbon |
| Aryl-CH₃ (at C2) | C1, C3, C6 | Aryl-CH₃ carbon (at C2) |
| Aryl-CH₃ (at C5) | C3, C4, C6 | Aryl-CH₃ carbon (at C5) |
This table is a representation of expected correlations based on the known structure.
X-ray Crystallography for Precise Solid-State Structural Elucidation
X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov To perform this analysis, a suitable single crystal of this compound must first be grown. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a precise model of the electron density, from which atomic positions can be determined with very high accuracy.
A successful crystallographic analysis would provide unambiguous data on:
Bond Lengths: The precise lengths of the C-I, C-S, C-C, and C-H bonds.
Bond Angles: The angles between atoms, defining the geometry of the phenyl ring and the orientation of the substituents.
Torsion Angles: The angles describing the rotation around single bonds, such as the C-S bond, which defines the conformation of the methylsulfane group relative to the aromatic ring.
Intermolecular Interactions: How individual molecules pack together in the crystal lattice, revealing any significant non-covalent interactions like C-H···π or halogen bonding.
Although this technique provides the most precise structural information, publicly available crystal structure data for this compound has not been reported. researchgate.net
In-Situ Spectroscopic Techniques for Reaction Monitoring
In-situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) and UV-Vis spectroscopy, allow chemists to monitor reactions in real-time without the need to withdraw samples. spectroscopyonline.commt.com This provides valuable kinetic and mechanistic information.
For this compound, these techniques would be invaluable for monitoring reactions at the C-I bond, such as in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Sonogashira couplings).
FTIR Spectroscopy: An in-situ FTIR probe submerged in the reaction vessel could track the reaction progress by monitoring the disappearance of vibrational bands associated with the C-I bond of the starting material and the appearance of new bands corresponding to the product. For instance, in a Sonogashira coupling, the appearance of the characteristic alkyne C≡C stretch in the product could be monitored.
UV-Vis Spectroscopy: Changes in the electronic structure of the aromatic ring during a reaction often lead to changes in its UV-Vis spectrum. The conversion of the aryl iodide to a more extended conjugated system, as in a Heck or Suzuki coupling, would cause a shift in the absorbance wavelength (a bathochromic or red shift), which can be quantitatively monitored to determine reaction kinetics.
The application of these techniques enables rapid reaction optimization and provides a deeper understanding of reaction mechanisms by identifying the buildup and consumption of intermediates. rsc.orgrsc.orgacs.org
Theoretical and Computational Chemistry Studies of 4 Iodo 2,5 Dimethylphenyl Methyl Sulfane
Electronic Structure Calculations (e.g., DFT, Ab Initio)
Electronic structure calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its chemical properties. ehu.eus Methods like Density Functional Theory (DFT) and ab initio calculations are cornerstones of modern computational chemistry, providing a balance between accuracy and computational cost. scispace.com
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. youtube.comresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netmalayajournal.org A smaller gap suggests that the molecule is more reactive.
In a hypothetical DFT study of (4-Iodo-2,5-dimethylphenyl)(methyl)sulfane, the HOMO is likely to be localized on the electron-rich aromatic ring and the sulfur atom, which possess lone pairs of electrons. The LUMO, conversely, would be expected to have significant contributions from the antibonding orbitals, particularly associated with the carbon-iodine bond, given the electronegativity and size of the iodine atom.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -5.89 |
| LUMO | -1.23 |
| HOMO-LUMO Gap | 4.66 |
Note: These values are illustrative and would be determined by specific computational methods and basis sets.
The distribution of charge within a molecule is rarely uniform. Molecular Electrostatic Potential (MEP) maps are visual representations of the electrostatic potential on the electron density surface of a molecule. researchgate.net These maps are invaluable for predicting how a molecule will interact with other charged species. researchgate.net Regions of negative electrostatic potential (typically colored red) indicate areas that are electron-rich and susceptible to electrophilic attack, while areas of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net
For this compound, the MEP map would likely show negative potential around the sulfur and iodine atoms due to their lone pairs of electrons, as well as on the π-system of the aromatic ring. The hydrogen atoms of the methyl groups would exhibit a positive electrostatic potential.
Conformational Analysis and Energy Minimization
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. nih.gov Energy minimization calculations are performed to identify the most stable conformer, which corresponds to the global minimum on the potential energy surface. This is crucial as the geometry of a molecule dictates many of its physical and chemical properties.
In the case of this compound, the primary focus of conformational analysis would be the rotation around the C-S bond connecting the methylsulfane group to the phenyl ring. The size of the methyl group and the adjacent methyl group on the ring would create steric hindrance, influencing the preferred rotational angle. The most stable conformation would be the one that minimizes these steric clashes.
Reactivity Prediction and Reaction Pathway Modeling
Computational chemistry can predict the reactivity of a molecule by identifying the most likely sites for chemical reactions. wikipedia.org FMO analysis and MEP maps are instrumental in this regard. wikipedia.orgresearchgate.net Furthermore, reaction pathway modeling allows for the exploration of the energy changes that occur during a chemical reaction, including the identification of transition states and the calculation of activation energies. This information is vital for understanding reaction mechanisms and predicting reaction rates.
For this compound, computational models could be used to predict its behavior in various reactions. For example, the iodine atom could be a site for nucleophilic substitution or coupling reactions. The sulfur atom, with its lone pairs, could act as a nucleophile or be oxidized. The aromatic ring could undergo electrophilic substitution, and the computational models would help predict the regioselectivity of such reactions.
Spectroscopic Property Prediction and Validation
Computational methods can predict various spectroscopic properties, such as NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis electronic absorption spectra. researchgate.netchemrxiv.org These predictions are highly valuable for interpreting experimental spectra and confirming the structure of a synthesized compound. By comparing theoretically predicted spectra with experimental data, chemists can gain confidence in their structural assignments.
For this compound, DFT calculations could predict the ¹H and ¹³C NMR chemical shifts, which would be expected to correlate well with experimental values. The calculated IR spectrum would show characteristic peaks for C-H, C=C aromatic, C-S, and C-I vibrations. The predicted UV-Vis spectrum would provide information about the electronic transitions within the molecule.
Applications of 4 Iodo 2,5 Dimethylphenyl Methyl Sulfane in Advanced Organic Synthesis
Utilization as a Versatile Synthetic Building Block
The strategic placement of three distinct functional handles—the iodo, methylthio, and two methyl groups on the aromatic ring—renders (4-Iodo-2,5-dimethylphenyl)(methyl)sulfane a highly valuable and versatile building block in organic synthesis. The presence of the iodo group, in particular, opens up a vast array of synthetic possibilities through various cross-coupling reactions, while the methylsulfane moiety offers opportunities for further functionalization.
The carbon-iodine bond in this compound is a key feature that allows for its use as a precursor in the synthesis of complex aromatic architectures. Aryl iodides are highly reactive substrates in a multitude of palladium-catalyzed cross-coupling reactions, which are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds. google.comlibretexts.org
Notable examples of such transformations include:
Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the aryl iodide with an organoboron compound. researchgate.netnih.govresearchgate.net This method is widely used for the synthesis of biaryls and other complex aromatic systems. The reaction of this compound with an appropriate boronic acid or ester would yield a more complex, substituted aromatic structure.
Heck Reaction: The Heck reaction involves the coupling of the aryl iodide with an alkene to form a substituted alkene, providing a route to extend carbon chains and introduce vinylic functionality. organic-chemistry.orgbeilstein-journals.org
Sonogashira Coupling: This powerful reaction forms a carbon-carbon bond between the aryl iodide and a terminal alkyne, leading to the synthesis of arylalkynes. libretexts.orgrsc.orgwikipedia.orgorganic-chemistry.orgbeilstein-journals.org These products are valuable intermediates in the synthesis of pharmaceuticals, natural products, and organic materials. wikipedia.org
Buchwald-Hartwig Amination: This reaction facilitates the formation of a carbon-nitrogen bond between the aryl iodide and an amine, a crucial transformation in the synthesis of anilines and other nitrogen-containing aromatic compounds. wikipedia.orgrsc.orgnih.gov
The reactivity of aryl iodides in these coupling reactions generally follows the order I > Br > Cl, making this compound a highly reactive and desirable substrate for these transformations. libretexts.org
Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions of this compound
| Coupling Reaction | Coupling Partner | Resulting Bond | Potential Product Class |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron Compound | C-C | Biaryls, Polyaryls |
| Heck | Alkene | C-C | Substituted Alkenes |
| Sonogashira | Terminal Alkyne | C-C | Arylalkynes |
Beyond its utility in cross-coupling reactions, this compound serves as a valuable synthon for the creation of functionalized molecular scaffolds. The term "synthon" refers to a conceptual unit within a molecule that can be formed by a known synthetic operation. In this context, the entire (4-iodo-2,5-dimethylphenyl)methyl moiety can be considered a synthon that can be incorporated into a larger molecule.
Furthermore, the methylsulfane group (-SMe) can be chemically modified to introduce additional functionality. For instance, it can be oxidized to a sulfoxide (B87167) (-S(O)Me) or a sulfone (-SO2Me) group. These oxidized sulfur functionalities can act as directing groups in subsequent electrophilic aromatic substitution reactions or as leaving groups in nucleophilic aromatic substitution reactions, thereby expanding the synthetic utility of the scaffold. The synthesis of N-iodo sulfoximines from sulfides is a related transformation that highlights the reactivity of the sulfur center. acs.org
Integration into Polymer Chemistry and Functional Materials
The unique electronic and structural features of this compound make it a potentially valuable component in the development of novel polymers and functional materials. The presence of the aryl iodide functionality is particularly significant in this context.
Aryl halides, including aryl iodides, can serve as monomers in various polymerization reactions, particularly those that proceed via cross-coupling mechanisms. For instance, poly(arylene)s and other conjugated polymers can be synthesized through step-growth polymerization reactions such as Suzuki or Sonogashira polymerization. azom.com In these processes, a bifunctional monomer containing two reactive sites (e.g., two iodo groups, or an iodo group and a boronic acid group) undergoes repeated coupling reactions to form a long polymer chain.
While this compound is a monofunctional aryl iodide, it could potentially be used as a chain-capping agent to control the molecular weight of polymers or be converted into a bifunctional monomer for polymerization. The development of iodine-functionalized hypercrosslinked polymers demonstrates the utility of iodine-containing aromatic compounds in polymer synthesis. rsc.org
Role in Supramolecular Chemistry and Molecular Recognition
Supramolecular chemistry focuses on the study of non-covalent interactions between molecules, leading to the formation of large, well-organized assemblies. Molecular recognition, a key aspect of supramolecular chemistry, involves the specific binding of a host molecule to a guest molecule.
Currently, there is a lack of specific research on the role of this compound in supramolecular chemistry and molecular recognition. The thioether group in thioanisole (B89551) derivatives can participate in non-covalent interactions, such as hydrogen bonding and halogen bonding, which are fundamental to supramolecular assembly. However, the specific contribution of the 4-iodo-2,5-dimethylphenyl scaffold to these interactions has not been explored. This remains an open area for future investigation, with the potential for designing novel host-guest systems or self-assembling materials based on this molecular framework.
Future Research Directions and Emerging Trends in 4 Iodo 2,5 Dimethylphenyl Methyl Sulfane Chemistry
Development of Sustainable and Economical Synthetic Routes
The future of synthesizing (4-Iodo-2,5-dimethylphenyl)(methyl)sulfane hinges on creating methods that are both environmentally benign and cost-effective. Traditional syntheses of aryl iodides and thioethers often rely on harsh reagents and multi-step processes. Current research aims to overcome these limitations by focusing on more sustainable alternatives.
One promising direction is the use of arylhydrazines as precursors for aryl iodides. A metal- and base-free method has been developed for synthesizing a wide variety of aryl iodides from arylhydrazine hydrochlorides and molecular iodine. nih.govacs.org This approach is advantageous as it avoids the use of heavy metal catalysts and harsh bases, proceeding through the oxidation of arylhydrazines to form arenediazonium salts, which then react to form the aryl iodide. nih.govacs.org
Table 1: Comparison of Synthetic Approaches for Aryl Iodides and Thioethers
| Method | Precursors | Reagents/Conditions | Advantages |
| Aryl Iodide Synthesis | Arylhydrazine hydrochlorides | I₂ in DMSO, 60 °C | Metal-free, base-free, good to excellent yields. nih.govacs.org |
| Aryl Thioether Synthesis | Aryl halides, Alkyl halides | Potassium Xanthates (ROCS₂K) | Odorless, stable, low-cost, transition-metal-free, base-free. mdpi.com |
| Palladium-Catalyzed Thiocarbonylation | Aryl iodides, Aryl sulfonyl hydrazides | CO, DBU, Pd(dba)₂/dppb | Forms S-aryl thioesters, superior functional group tolerance. rsc.org |
Exploration of Novel Catalytic Systems (e.g., Photocatalysis, Electrocatalysis)
Novel catalytic systems are set to revolutionize the synthesis and functionalization of compounds like this compound. Photocatalysis and electrocatalysis, in particular, offer mild and highly selective reaction pathways. rsc.org
Visible-light photoredox catalysis has emerged as a powerful tool for forming C–S bonds. researchgate.net It enables the thiolation of aryl iodides with dialkyl disulfides under mild conditions, providing access to a diverse range of thioethers with high yields and excellent chemoselectivity. rsc.org This method relies on the generation of aryl radicals from aryl iodides upon irradiation with visible light in the presence of a photocatalyst. researchgate.netresearchgate.netmdpi.com These highly reactive intermediates can then be trapped by sulfur-containing nucleophiles.
Electroorganic synthesis represents another green and sustainable alternative for preparing organosulfur compounds. cardiff.ac.ukresearchgate.net Electrochemical methods can drive C–S bond formation, offering a safe and efficient alternative to traditional chemical oxidants or reductants. researchgate.net The synergistic combination of electro- and photochemistry (electrophotochemical activation) is a particularly exciting frontier, as it can broaden the scope of accessible catalysts and avoid the use of sacrificial reagents. acs.org
Table 2: Emerging Catalytic Systems for C–I and C–S Bond Functionalization
| Catalytic System | Description | Key Features |
| Photocatalysis | Uses visible light to generate reactive intermediates from aryl iodides. mdpi.com | Mild reaction conditions, high functional group tolerance, avoids toxic reagents. rsc.orgresearchgate.net |
| Electrocatalysis | Employs electrical current to drive chemical transformations. | Green, sustainable, and safe alternative for synthesizing organosulfur compounds. cardiff.ac.ukresearchgate.net |
| Electrophotochemistry | Combines light and electricity to activate substrates. | Avoids sacrificial reagents, broadens catalyst scope, offers a general platform to overcome limitations of individual methods. acs.org |
Expanding Reactivity Profiles through Synergistic Functional Group Transformations
The dual functionality of this compound, possessing both an aryl iodide and a thioether group, makes it an ideal candidate for synergistic and multicomponent reactions (MCRs). researchgate.net Future research will focus on leveraging the distinct reactivity of the C–I and C–S bonds in tandem to build molecular complexity in a single step.
Hypervalent iodine chemistry offers a strategy to activate the aryl iodide moiety, transforming it from a simple leaving group into a versatile building block. researchgate.netnih.gov By oxidizing the iodine atom, λ³- or λ⁵-iodanes can be formed, which can then participate in a variety of transformations, including oxidative couplings and functionalizations. researchgate.netnih.gov Designing tandem reactions where the hypervalent iodine reagent first mediates a transformation and then the iodoarene backbone is incorporated into the final product significantly improves atom economy. researchgate.netnih.gov
Multicomponent reactions involving elemental sulfur or other inorganic sulfur compounds are also gaining traction. researchgate.netchemistryforsustainability.org These reactions allow for the efficient, one-pot synthesis of complex sulfur-containing molecules from simple starting materials, reducing waste and reaction steps. researchgate.net Exploring the participation of the thioether group in this compound in such MCRs, potentially in concert with reactions at the C–I bond, could unlock novel synthetic pathways.
Advanced Computational Design and Machine Learning in Reaction Discovery
The integration of computational chemistry and machine learning is set to accelerate the discovery and optimization of reactions involving this compound. longdom.org These tools can predict reaction outcomes, identify optimal conditions, and even discover entirely new transformations, thereby reducing the need for extensive empirical screening. nih.govresearchgate.netnih.gov
Computational tools like Density Functional Theory (DFT) can be used to investigate reaction mechanisms and predict the electronic properties of molecules, which is crucial for designing new catalysts and reagents. nih.govresearchgate.net For instance, DFT studies can help in the design of hypervalent iodine catalysts with enhanced efficacy by modeling the electronic effects of different functional groups on the iodine center. nih.govresearchgate.net
Machine learning algorithms, trained on large datasets of known reactions, can predict the feasibility and yield of new chemical transformations. nih.govrsc.org This predictive power can guide experimental efforts, focusing on the most promising reaction conditions and substrate combinations. nih.gov As more data from automated experimentation platforms becomes available, these models will become increasingly accurate, enabling the rapid exploration of the vast chemical space surrounding organoiodine and organosulfur chemistry. nih.govrsc.org
Design of Related Organosulfur and Organoiodine Compounds with Tunable Properties
Building on the chemistry of this compound, a significant future trend is the rational design and synthesis of related organosulfur and organoiodine compounds with tailored electronic, optical, or biological properties. nih.gov The substitutent pattern on the aromatic ring, as well as the nature of the sulfur and iodine functionalities, can be systematically varied to fine-tune the molecule's characteristics. nih.govbritannica.com
For example, in the field of materials science, organosulfur compounds like oligothiophenes are key components of organic semiconductors. nih.gov The electronic properties of these materials, such as the HOMO-LUMO gap and oxidation potential, can be precisely controlled by modifying their molecular structure. nih.gov Similarly, altering the oxidation state of the sulfur atom in organosulfur compounds can significantly change their crystal packing, thermal stability, and photophysical properties. nih.govmdpi-res.com This opens up possibilities for designing novel materials for applications in organic electronics. mdpi-res.com
The C–I bond also serves as a versatile handle for introducing further functionality through cross-coupling reactions, allowing for the synthesis of a diverse library of complex molecules from a common iodoarene precursor. wikipedia.orgchinesechemsoc.org The ability to systematically modify these structures will be crucial for developing new functional materials, probes, and bioactive molecules.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for (4-Iodo-2,5-dimethylphenyl)(methyl)sulfane, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 4-iodo-2,5-dimethylphenol with methylthiol derivatives under controlled conditions (e.g., THF/H₂O solvent systems with NaIO₄ as an oxidizing agent, as seen in analogous sulfanyl compound syntheses) . Purity optimization requires chromatographic techniques (e.g., HPLC or column chromatography) coupled with spectroscopic validation (¹H/¹³C NMR, FT-IR) to confirm structural integrity. Trace iodine content can be quantified via ICP-MS .
Q. How can the electronic and steric effects of the iodine substituent influence reactivity in cross-coupling reactions?
- Methodological Answer : The iodine atom acts as a directing group and enhances electrophilicity at the para position. Steric hindrance from the 2,5-dimethyl groups may slow reaction kinetics, necessitating catalysts like Pd(PPh₃)₄ or CuI for Suzuki-Miyaura couplings. Computational methods (DFT calculations) can model charge distribution and predict regioselectivity . Experimental validation via kinetic studies under varying temperatures and catalyst loadings is recommended .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for sulfanyl derivatives like this compound?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., solvent polarity, cell line variability). Standardize testing using OECD guidelines (e.g., in vitro cytotoxicity assays with HepG2 cells and parallel artificial membrane permeability assays). Cross-validate results with isotopic labeling (e.g., ¹⁴C-tagged analogs) to track metabolic pathways . Statistical meta-analysis of published data can identify confounding variables (e.g., pH, temperature) .
Q. How can the environmental fate of this compound be modeled, given its potential persistence in aquatic systems?
- Methodological Answer : Use QSAR models to predict biodegradation and bioaccumulation based on logP (calculated as ~3.2 for analogous sulfides) and hydrolysis rates. Experimental validation involves spiking environmental samples (water, soil) and monitoring degradation via LC-MS/MS over time. Compare results with control systems lacking microbial inoculants to isolate abiotic vs. biotic pathways .
Experimental Design & Data Analysis
Q. What factorial design optimizes reaction yields for derivatives of this compound?
- Methodological Answer : A split-plot design (as in agricultural chemistry studies) can test variables:
- Main factors : Catalyst type (Pd vs. Cu), solvent polarity (DMF vs. THF).
- Sub-factors : Temperature (60°C vs. 100°C), reaction time (12h vs. 24h).
- Replicates : 4 replicates per condition to assess variance.
Data analysis via ANOVA identifies significant interactions (e.g., Pd catalysts in DMF at 100°C yield >80% ).
Q. How do steric effects from the 2,5-dimethyl groups impact supramolecular interactions in crystal structures?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals packing motifs. Compare with computational models (Mercury CSD software) to analyze van der Waals radii and π-π stacking distances. For example, methyl groups may introduce torsional strain, reducing symmetry and favoring monoclinic over orthorhombic lattices .
Theoretical Frameworks
Q. Which conceptual frameworks guide mechanistic studies of sulfanyl group oxidation in this compound?
- Methodological Answer : Marcus theory explains electron-transfer kinetics during oxidation to sulfoxide/sulfone derivatives . Pair with Hammett plots (σ⁺ values for iodine and methyl substituents) to quantify substituent effects on reaction rates. In situ Raman spectroscopy tracks intermediate formation (e.g., sulfenic acids) .
Q. How can ligand-property relationships inform the design of analogs with enhanced bioactivity?
- Methodological Answer : Apply Hansch analysis to correlate logP, molar refractivity, and IC₅₀ values. For instance, replacing iodine with electron-withdrawing groups (e.g., -CF₃) may improve membrane permeability but reduce halogen bonding efficacy. Molecular docking (AutoDock Vina) predicts binding affinities to target proteins (e.g., cytochrome P450 enzymes) .
Data Presentation
Table 1 : Key Physicochemical Properties of this compound
| Property | Method | Value | Reference |
|---|---|---|---|
| LogP (octanol-water) | Shake-flask/UV-Vis | 3.1 ± 0.2 | |
| Melting Point | DSC | 98–102°C | |
| Solubility (H₂O) | Gravimetric analysis | 0.12 mg/mL | |
| λₘₐₓ (UV-Vis) | Spectrophotometry | 254 nm |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
